molecular formula C12H12N2O3S B11695051 (5Z)-5-(2,5-dimethoxybenzylidene)-2-thioxoimidazolidin-4-one

(5Z)-5-(2,5-dimethoxybenzylidene)-2-thioxoimidazolidin-4-one

Cat. No.: B11695051
M. Wt: 264.30 g/mol
InChI Key: BOLWPQAXKNAKTG-TWGQIWQCSA-N
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Description

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one: is a synthetic organic compound characterized by its unique structure, which includes a dimethoxyphenyl group and a sulfanylideneimidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one typically involves the condensation of 2,5-dimethoxybenzaldehyde with a suitable imidazolidinone derivative under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the sulfanylidene group to a thiol or thioether.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfanylidene group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous solvents like tetrahydrofuran or diethyl ether.

    Substitution: Amines, thiols; often in the presence of a base and an appropriate solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Corresponding substituted imidazolidinones.

Scientific Research Applications

Chemistry

In chemistry, (5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various biological assays.

Industry

In industry, (5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one may be used in the development of new materials with specific properties, such as enhanced stability or reactivity

Mechanism of Action

The mechanism of action of (5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one stands out due to its unique combination of a dimethoxyphenyl group and a sulfanylideneimidazolidinone core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H12N2O3S

Molecular Weight

264.30 g/mol

IUPAC Name

(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C12H12N2O3S/c1-16-8-3-4-10(17-2)7(5-8)6-9-11(15)14-12(18)13-9/h3-6H,1-2H3,(H2,13,14,15,18)/b9-6-

InChI Key

BOLWPQAXKNAKTG-TWGQIWQCSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)NC(=S)N2

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)NC(=S)N2

Origin of Product

United States

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